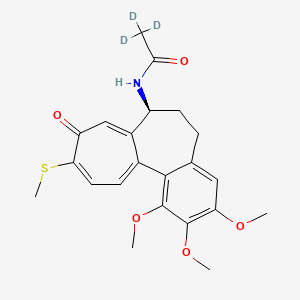

Thiocolchicine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H25NO5S |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

2,2,2-trideuterio-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |

InChI |

InChI=1S/C22H25NO5S/c1-12(24)23-16-8-6-13-10-18(26-2)21(27-3)22(28-4)20(13)14-7-9-19(29-5)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3 |

InChI Key |

CMEGANPVAXDBPL-AVSFSGARSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Thiocolchicine-d3 on Microtubules

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanism by which Thiocolchicine-d3, a deuterated analog of thiocolchicine, exerts its effects on microtubules. The information presented herein is intended for an audience with a strong background in cell biology, pharmacology, and cancer research.

Core Mechanism of Action: Microtubule Destabilization

This compound, like its non-deuterated counterpart thiocolchicine and the parent compound colchicine, functions as a potent inhibitor of microtubule polymerization.[1] Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound induces cell cycle arrest and apoptosis, making it a compound of interest in cancer research.

The primary mechanism involves the binding of this compound to the colchicine-binding site on the β-tubulin subunit of the αβ-tubulin heterodimer.[1][2] This binding event introduces a conformational change in the tubulin dimer, preventing its incorporation into the growing microtubule polymer. The resulting tubulin-thiocolchicine-d3 complex can also co-polymerize into the microtubule ends, effectively "capping" them and preventing further addition of tubulin dimers. This leads to a net depolymerization of the microtubule network.

It is important to note that while the deuteration of drugs can alter their pharmacokinetic properties, the fundamental pharmacodynamic mechanism of action is generally not affected.[3][4] Therefore, the binding affinity and inhibitory concentrations established for thiocolchicine are considered the standard reference for the biological activity of this compound.[1]

Quantitative Data on Thiocolchicine's Interaction with Tubulin

The following table summarizes the key quantitative parameters of thiocolchicine's interaction with tubulin. These values are provided by suppliers for this compound as a reference standard.[1]

| Parameter | Value | Description | Reference |

| Ki | 0.7 µM | Inhibition constant for competitive binding to tubulin. | [1] |

| IC50 | 2.5 µM | Half-maximal inhibitory concentration for tubulin polymerization. | [1][5] |

Signaling Pathways and Experimental Workflows

The disruption of microtubule dynamics by this compound initiates a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis. Furthermore, studies on the related compound thiocolchicoside suggest a potential role in modulating inflammatory pathways.

Diagram of the Core Mechanism of Action

Potential Downstream Signaling: NF-κB Pathway Inhibition

Studies on thiocolchicoside, the glycoside of thiocolchicine, have demonstrated its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7][8] This pathway is a critical regulator of inflammation, cell survival, and proliferation. Inhibition of NF-κB activation by thiocolchicoside occurs through the suppression of IκBα (inhibitor of kappa B) degradation and the subsequent nuclear translocation of the p65 subunit.[6] While direct evidence for thiocolchicine and its deuterated analog is pending, it is plausible that they may share this activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioscientia.de [bioscientia.de]

- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

The Isotopic Distinction: A Technical Guide to Thiocolchicine and Thiocolchicine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental differences between Thiocolchicine and its isotopically labeled counterpart, Thiocolchicine-d3. This document will elucidate the core chemical distinctions, their implications in pharmacokinetics and metabolism, and the practical applications of this isotopic labeling in research and drug development.

Core Chemical and Structural Differences

The primary distinction between Thiocolchicine and this compound lies in their isotopic composition. This compound is a deuterated analog of Thiocolchicine, meaning that three specific hydrogen atoms (protium, ¹H) on the acetyl group have been replaced by their heavier, stable isotope, deuterium (²H or D).

This seemingly subtle modification at the atomic level results in a significant difference in the mass of the molecule, which can have profound effects on its chemical and biological behavior. The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. This increased bond strength is the basis of the Kinetic Isotope Effect (KIE) , a phenomenon where molecules with isotopic substitutions exhibit different reaction rates.[]

| Property | Thiocolchicine | This compound |

| Molecular Formula | C₂₂H₂₅NO₅S[2][3] | C₂₂H₂₂D₃NO₅S |

| Molecular Weight | ~415.50 g/mol [2] | ~418.52 g/mol |

| Key Structural Difference | Contains a -NHCOCH₃ group | Contains a -NHCOCD₃ group |

| Isotopic Composition | Natural abundance of isotopes | Enriched with three deuterium atoms |

The Impact of Deuteration on Pharmacokinetics and Metabolism

The practice of deuteration is a strategic tool in drug discovery and development aimed at improving the pharmacokinetic profile of a drug.[4][5] By replacing hydrogen with deuterium at sites susceptible to metabolic transformation, the rate of metabolism can be slowed down. This can lead to several potential advantages:

-

Increased Half-Life: A slower rate of metabolism can extend the duration of the drug's presence in the body, potentially allowing for less frequent dosing.[6]

-

Improved Bioavailability: By reducing first-pass metabolism, a greater proportion of the administered dose may reach systemic circulation.

-

More Stable Plasma Concentrations: Slower clearance can lead to more consistent drug levels in the bloodstream, potentially improving therapeutic efficacy and reducing side effects.[6]

-

Reduced Formation of Toxic Metabolites: In some cases, deuteration can alter metabolic pathways, reducing the formation of undesirable or toxic byproducts.

Metabolism of the Parent Compound, Thiocolchicoside

It is crucial to note that the commonly administered form is Thiocolchicoside , a glycoside of Thiocolchicine. Following oral administration, Thiocolchicoside is not detected in the plasma.[7][8][9] It undergoes extensive metabolism in the intestines to form two primary metabolites:[7][8]

-

SL18.0740 (M1): 3-O-glucurono-demethylcolchicine, which is pharmacologically active.[9][10]

-

SL59.0955 (M2): 3-demethylcolchicine, which is an inactive metabolite.[7][9][10]

The pharmacological activity observed after oral administration of Thiocolchicoside is attributed to the active metabolite, M1.[8]

Experimental Protocols

The use of this compound is central to bioanalytical methodologies for the precise quantification of Thiocolchicine and its metabolites in biological matrices. A common application is its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays.

Protocol: Quantification of Thiocolchicine Metabolites in Human Plasma using LC-MS/MS with this compound as an Internal Standard

Objective: To determine the concentration of Thiocolchicine's active metabolite (SL18.0740) in human plasma samples.

Methodology:

-

Sample Preparation:

-

To 100 µL of human plasma, add 10 µL of this compound internal standard solution (of a known concentration).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the analyte (SL18.0740) and the internal standard (this compound).

-

-

Data Analysis:

-

The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.

-

A calibration curve is constructed by analyzing samples with known concentrations of the analyte and a fixed concentration of the internal standard.

-

Visualizations

Logical Relationship between Thiocolchicine, Thiocolchicoside, and their Deuterated Analogs

References

- 2. scbt.com [scbt.com]

- 3. Thiocolchicine. | C22H25NO5S | CID 546854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. deutramed.com [deutramed.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Deuterated Thiocolchicine (Thiocolchicine-d3) in Elucidating GABAA Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of Thiocolchicine-d3 in the study of Gamma-Aminobutyric Acid type A (GABAA) receptor binding. While its parent compound, thiocolchicoside, is recognized as a competitive antagonist of GABAA receptors, the deuterated variant, this compound, serves a crucial, distinct role in the precise quantification and characterization of these interactions, particularly in pharmacokinetic and pharmacodynamic studies.

Introduction to Thiocolchicine and the GABAA Receptor

Thiocolchicoside, a semi-synthetic derivative of the natural glucoside colchicoside, is clinically utilized as a muscle relaxant with anti-inflammatory and analgesic properties.[1][2] Its mechanism of action is primarily attributed to its interaction with the central nervous system, where it acts as a competitive antagonist at GABAA receptors.[1][3][4][5][6][7] The GABAA receptor is the major inhibitory neurotransmitter receptor in the mammalian brain.[8][9][10] It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing.[9][10][11] This inhibitory action is fundamental to maintaining the balance of neural activity in the brain.

The Specific Role of this compound

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are indispensable tools in modern bioanalytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based quantification.[8][9][12] The substitution of hydrogen atoms with deuterium (a stable, non-radioactive isotope of hydrogen) results in a molecule with a higher mass but nearly identical physicochemical properties to the unlabeled analyte.[13]

In the context of GABAA receptor binding studies, this compound is not typically used as the primary ligand for direct binding assays. Instead, its principal application is as an internal standard in the quantitative analysis of thiocolchicine in biological matrices (e.g., plasma, cerebrospinal fluid, tissue homogenates).[8][9][12][13]

The rationale for using this compound as an internal standard is to enhance the accuracy, precision, and robustness of analytical methods.[8][9][13] During sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) and LC-MS analysis, variations can occur that affect the final measurement. These can include:

-

Matrix Effects: Components of the biological sample can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.[9]

-

Variability in Sample Recovery: Inconsistent recovery of the analyte during extraction steps can introduce errors.

-

Instrumental Drift: Fluctuations in the performance of the LC-MS system can affect signal intensity.

By adding a known amount of this compound to the samples at the beginning of the workflow, it experiences the same processing and analytical variations as the unlabeled thiocolchicine. Since the deuterated and non-deuterated forms co-elute in the liquid chromatography system but are distinguishable by their mass in the mass spectrometer, the ratio of the analyte's signal to the internal standard's signal can be used for precise quantification, effectively normalizing for any variations.[9][13]

Quantitative Data on Thiocolchicoside and GABAA Receptor Binding

The following tables summarize key quantitative data from studies on the interaction of thiocolchicoside with GABAA receptors.

Table 1: Binding Affinities of [3H]Thiocolchicoside

| Tissue Preparation | KD (nM) | Bmax (pmol/mg protein) | Reference |

| Rat Spinal Cord-Brainstem Membranes | 254 ± 47 | 2.39 ± 0.36 | [14] |

| Rat Cortical Membranes | 176 | 4.20 | [14] |

Table 2: Inhibitory Concentrations (IC50) of Thiocolchicoside

| Experimental System | GABAA Receptor Subtype(s) | IC50 (µM) | Reference |

| Recombinant Human Receptors (Xenopus oocytes) | α1β1γ2L | 0.13 - 0.2 | [15] |

| Recombinant Human Receptors (Xenopus oocytes) | α1β2γ2L | 0.13 - 0.2 | [15] |

| Recombinant Human Receptors (Xenopus oocytes) | α2β2γ2L | 0.13 - 0.2 | [15] |

| Rat Cerebellar Slices (Tonic Current in Granule Neurons) | Predominantly extrasynaptic receptors | ~0.9 | [16],[17] |

| Rat Cerebellar Slices (Phasic Current in Purkinje Cells) | Predominantly synaptic receptors | ~0.15 | [16],[17] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments in the study of GABAA receptor binding.

Radioligand Binding Assay for GABAA Receptors using [3H]muscimol

This protocol is adapted from established methods for measuring GABAA receptor binding in brain tissue.[10][18]

1. Membrane Preparation:

-

Homogenize whole rat brains in 20 volumes of ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).[18]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[18]

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[18]

-

Resuspend the pellet in ice-cold deionized water and homogenize.[18]

-

Centrifuge at 140,000 x g for 30 minutes at 4°C.[18]

-

Wash the pellet by resuspending in binding buffer (50 mM Tris-HCl, pH 7.4) and centrifuging at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice.[18]

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.5 mg/mL.[10]

-

Store the membrane preparation at -70°C.[18]

2. Binding Assay:

-

Thaw the prepared membranes and wash twice with binding buffer by centrifugation.[18]

-

In a 96-well plate, add 150 µL of the membrane suspension (50-120 µg protein) to each well.[16]

-

For competition assays, add 50 µL of various concentrations of the test compound (e.g., thiocolchicoside) or buffer.

-

To determine non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 mM).[18]

-

Initiate the binding reaction by adding 50 µL of [3H]muscimol (final concentration of ~5 nM).[18]

-

Incubate the plate for 45 minutes at 4°C with gentle agitation.[18]

-

Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.[16]

-

Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters and measure the radioactivity using a scintillation counter.[18]

3. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For competition assays, IC50 values are determined by non-linear regression analysis.

-

Ki values can be calculated from IC50 values using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology in Neuronal Cultures

This protocol provides a general framework for recording GABAA receptor-mediated currents.[3][17]

1. Solutions:

-

Artificial Cerebrospinal Fluid (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Bubble with 95% O2 / 5% CO2.[17]

-

Internal Pipette Solution (K-Gluconate based): Composition can be varied, but a typical solution contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.

2. Recording Procedure:

-

Plate neurons on coverslips a few days prior to recording.[3]

-

Place a coverslip in the recording chamber on the stage of an upright microscope and perfuse with aCSF at a rate of 1.5-2 mL/min.[17]

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[3]

-

Approach a neuron with the recording pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.[3]

-

Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.[17]

-

In voltage-clamp mode, hold the cell at a potential of -70 mV to record spontaneous inhibitory postsynaptic currents (IPSCs).[3]

-

Apply GABA or GABAA receptor modulators (like thiocolchicoside) via the perfusion system to record evoked currents.

-

Record and analyze the currents using appropriate software.

Visualizations

GABAA Receptor Signaling Pathway

Caption: GABAA receptor signaling and antagonism by thiocolchicine.

Experimental Workflow for LC-MS Quantification using this compound

Caption: Workflow for thiocolchicine quantification using a deuterated internal standard.

References

- 1. Thiocolchicoside - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics of thiocolchicoside in humans using a specific radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. texilajournal.com [texilajournal.com]

- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. scispace.com [scispace.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. multichannelsystems.com [multichannelsystems.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. docs.axolbio.com [docs.axolbio.com]

- 18. PDSP - GABA [kidbdev.med.unc.edu]

Synthesis and Characterization of Thiocolchicine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Thiocolchicine-d3, a deuterated analog of the potent microtubule inhibitor, Thiocolchicine. The introduction of deuterium at the N-acetyl group provides a valuable tool for metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative bioanalytical assays. This document outlines a proposed synthetic route, detailed experimental protocols, and the expected analytical data for the characterization of this stable isotope-labeled compound.

Introduction

Thiocolchicine, a sulfur-containing analog of colchicine, is a powerful antimitotic agent that exerts its biological effects by inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making it a compound of interest in cancer research.[1] The deuterated isotopologue, this compound, is of significant interest in drug development and clinical research. The replacement of three hydrogen atoms with deuterium in the N-acetyl moiety provides a stable isotopic label. This modification is particularly useful for:

-

Pharmacokinetic Studies: Differentiating the administered drug from its endogenous or pre-existing counterparts.

-

Metabolic Profiling: Tracing the metabolic fate of the compound in vivo and in vitro.

-

Quantitative Bioanalysis: Serving as an ideal internal standard for mass spectrometry-based assays due to its similar physicochemical properties to the unlabeled analyte but distinct mass.[2]

This guide details a feasible synthetic pathway for this compound and the analytical methods for its comprehensive characterization.

Proposed Synthesis of this compound

The most logical and efficient synthetic route to this compound involves the N-acetylation of the precursor, N-deacetylthiocolchicine, using a deuterated acetylating agent. N-deacetylthiocolchicine can be obtained from the hydrolysis of Thiocolchicoside.[3] The proposed reaction scheme is outlined below.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard acetylation methods for amines. Optimization of reaction time and temperature may be necessary.

Materials:

-

N-deacetylthiocolchicine

-

Acetic anhydride-d6 (99 atom % D)

-

Anhydrous Pyridine or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-deacetylthiocolchicine (1 equivalent) in anhydrous pyridine or DMF.

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add acetic anhydride-d6 (1.2 equivalents) dropwise with stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are employed.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of this compound and to determine the level of deuterium incorporation.

Table 1: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₂₂H₂₂D₃NO₅S |

| Monoisotopic Mass | 418.1622 |

| Molecular Weight | 418.53 |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Expected [M+H]⁺ Ion | m/z 419.1695 |

| Expected [M+Na]⁺ Ion | m/z 441.1514 |

Note: The expected mass values are calculated based on 100% deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and confirming the position of the deuterium label.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 6.5 | m | 4H | Aromatic protons |

| ~4.7 | m | 1H | H-7 |

| ~3.9 | s | 9H | 3 x -OCH₃ |

| ~2.5 | s | 3H | -SCH₃ |

| ~2.4 - 1.9 | m | 4H | -CH₂-CH₂- |

| N/A | N/A | 0H | -NH-CO-CD₃ (proton signal absent) |

Note: The signal for the N-acetyl protons, typically observed around 2.0 ppm in the unlabeled compound, will be absent in the ¹H NMR spectrum of this compound.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~182 | C=O (Tropolone ring) |

| ~170 | C=O (Amide) |

| ~158 - 110 | Aromatic carbons |

| ~61, 56 | -OCH₃ |

| ~52 | C-7 |

| ~36, 30 | -CH₂-CH₂- |

| ~22 (septet) | -CD₃ (deuterated methyl carbon) |

| ~15 | -SCH₃ |

Note: The carbon signal of the deuterated methyl group will appear as a multiplet (septet) due to coupling with deuterium (spin I=1) and will have a lower intensity compared to a protonated methyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound.

Table 4: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Gradient elution (e.g., 30-90% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 350 nm |

| Expected Purity | ≥98% |

Biological Activity and Signaling Pathways

Thiocolchicine exerts its primary biological effect by disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell structure. It also interacts with neurotransmitter receptors.

Caption: Signaling pathways affected by Thiocolchicine.

As shown in the diagram, Thiocolchicine binds to tubulin dimers, preventing their polymerization into microtubules.[1] This disruption of the microtubule network leads to arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[1] Additionally, Thiocolchicine acts as a competitive antagonist at GABAA and glycine receptors, which is thought to contribute to its muscle relaxant properties.[4]

Experimental Workflow Summary

The overall workflow for the synthesis and characterization of this compound is summarized in the following diagram.

Caption: Experimental workflow summary.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route via N-acetylation of N-deacetylthiocolchicine with acetic anhydride-d6 is a robust and efficient method. The detailed analytical protocols for mass spectrometry, NMR spectroscopy, and HPLC analysis will ensure the production of a well-characterized, high-purity, and isotopically enriched compound suitable for demanding research and development applications. The availability of this compound will facilitate more precise and reliable studies into the pharmacokinetics, metabolism, and biological activity of this important antimitotic agent.

References

- 1. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Deuterium-Labeled Thiocolchicoside for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of deuterium-labeled thiocolchicoside and its applications in in vitro studies. Thiocolchicoside is a semi-synthetic muscle relaxant with anti-inflammatory and analgesic properties, acting primarily as a competitive antagonist of γ-aminobutyric acid type A (GABA-A) receptors and an inhibitor of the NF-κB signaling pathway.[1][2][3][4] The strategic replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope, offers significant advantages for research.[5][6] This "deuterium switch" can slow down the rate of drug metabolism due to the kinetic isotope effect, enhancing metabolic stability and prolonging the compound's half-life.[7][8] For in vitro studies, this improved stability and the ability to use deuterated compounds as internal standards are invaluable for enhancing the accuracy and reproducibility of pharmacokinetic and metabolic analyses.[5][][10] This document details the mechanisms of action of thiocolchicoside, presents relevant signaling pathways, and provides comprehensive protocols for key in vitro experiments.

The Advantage of Deuterium Labeling in Research

Deuterium-labeled compounds are powerful tools in pharmaceutical research, offering distinct benefits over their non-deuterated counterparts.[] The core advantage lies in the kinetic isotope effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[6][11] Consequently, enzymes, particularly cytochrome P450 (CYP450) enzymes responsible for a significant portion of drug metabolism, break C-D bonds more slowly.[12][13]

This slower metabolism can lead to:

-

Improved Metabolic Stability: The compound is less susceptible to enzymatic degradation, which is crucial for maintaining stable concentrations in in vitro assay systems.[8][11]

-

Enhanced Analytical Precision: Deuterated compounds are ideal for use as internal standards in sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), improving the accuracy of quantification in complex biological matrices.[5][]

-

Reduced Metabolite-Induced Variability: By slowing the formation of metabolites, deuteration can help ensure that the observed in vitro effects are attributable to the parent compound, reducing confounding variables.[11]

-

Accurate Pharmacokinetic Profiling: In preclinical studies, deuterated tracers allow for precise measurement of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10]

Key Signaling Pathways of Thiocolchicoside

Thiocolchicoside exerts its biological effects through modulation of several key signaling pathways. Its muscle relaxant properties are primarily linked to the GABAergic system, while its anti-inflammatory effects are mediated through the NF-κB pathway.

GABAergic and Glycinergic Signaling

Thiocolchicoside acts as a potent competitive antagonist of GABA-A receptors.[4][14][15] GABA is the primary inhibitory neurotransmitter in the central nervous system.[16] When GABA binds to its GABA-A receptor on a postsynaptic neuron, it opens a chloride ion channel, leading to hyperpolarization and reduced neuronal excitability.[17] By blocking this action, thiocolchicoside reduces the inhibitory signaling. While this seems counterintuitive for a muscle relaxant, its myorelaxant effect is thought to be exercised at a supraspinal level through complex regulatory mechanisms.[18] Thiocolchicoside also demonstrates an affinity for strychnine-sensitive glycine receptors, further contributing to its mechanism of action.[1]

NF-κB Anti-inflammatory Pathway

A major mechanism for thiocolchicoside's anti-inflammatory effect is its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][19] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival.[19] In a resting state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), trigger a cascade that leads to the activation of the IκB kinase (IKK) complex.[2] IKK then phosphorylates IκBα, targeting it for ubiquitination and degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes like COX-2, cytokines, and adhesion molecules. Thiocolchicoside has been shown to suppress NF-κB activation by inhibiting the phosphorylation and degradation of IκBα.[2][19][20]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies of thiocolchicoside.

Table 1: Neuropharmacological Activity

| Parameter | Target | Preparation | Value | Reference |

|---|---|---|---|---|

| IC₅₀ | Phasic GABA-A Currents | Rat Cerebellar Purkinje Cells | ~0.15 µM | [4] |

| IC₅₀ | Tonic GABA-A Currents | Rat Cerebellar Granule Neurons | ~0.9 µM | [4] |

| IC₅₀ | Glycine Receptors (α1 subunit) | Recombinant Human | 47 µM |[14][15] |

Table 2: In Vitro Anti-inflammatory Activity

| Assay | Compound | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Protein Denaturation Inhibition | Thiocolchicoside (TC) | 37.65 | [21] |

| Protein Denaturation Inhibition | TC-Lauric Acid Formulation | 27.15 | [21] |

| Protein Denaturation Inhibition | Diclofenac Sodium (Standard) | 43.42 | [21] |

| Proteinase Inhibition | Thiocolchicoside (TC) | 32.12 | [21] |

| Proteinase Inhibition | TC-Lauric Acid Formulation | 24.35 | [21] |

| Proteinase Inhibition | Diclofenac Sodium (Standard) | 37.80 |[21] |

Experimental Protocols for In Vitro Studies

The use of deuterium-labeled thiocolchicoside is particularly advantageous in the following experimental setups, where it can serve as both the test article and, in parallel experiments, as an internal standard for quantification.

Protocol: In Vitro Anti-Inflammatory Activity (Protein Denaturation Assay)

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a well-established cause of inflammation.[22][23]

-

Objective: To determine the concentration-dependent anti-inflammatory effect of deuterium-labeled thiocolchicoside.

-

Materials:

-

Deuterium-labeled thiocolchicoside (D-TCS)

-

Bovine Serum Albumin (BSA) or Egg Albumin[23]

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Diclofenac sodium (as a positive control)

-

Dimethyl sulfoxide (DMSO)

-

Spectrophotometer (UV-Visible)

-

-

Procedure:

-

Prepare stock solutions of D-TCS and diclofenac sodium in DMSO. Create a series of working concentrations (e.g., 10, 20, 30, 40, 50 µg/mL) by diluting with DMSO.[22]

-

The reaction mixture will consist of 0.2 mL of egg albumin, 2.8 mL of PBS, and 0.6 mL of the test compound solution (or DMSO for the control).[23]

-

A control group consists of the reaction mixture with DMSO instead of the test compound.[23]

-

Incubate all samples at 37°C for 15 minutes.

-

Induce denaturation by heating the samples at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[23]

-

Plot the percentage inhibition against the concentration to determine the IC₅₀ value.

-

Protocol: COX-2 Inhibition Assay (Fluorometric)

This protocol determines the ability of D-TCS to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.

-

Objective: To screen for and quantify the inhibitory activity of D-TCS against human recombinant COX-2.

-

Materials:

-

Procedure (based on a typical kit protocol): [24][25]

-

Prepare reagents as per the kit instructions. Thaw the COX-2 enzyme on ice.

-

Prepare test inhibitor solutions: Dilute D-TCS and Celecoxib in the provided COX Assay Buffer to 10X the desired final test concentration.

-

Set up wells:

-

Enzyme Control (EC): Add 10 µL of COX Assay Buffer.

-

Inhibitor Control (IC): Add 10 µL of the prepared Celecoxib solution.

-

Sample Wells (S): Add 10 µL of the diluted D-TCS solutions.

-

-

Prepare the Reaction Mix according to the kit protocol, typically containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add 80 µL of the Reaction Mix to each well, followed by 10 µL of the reconstituted COX-2 enzyme.

-

Incubate the plate at 25°C for 10-15 minutes, protected from light.

-

Prepare the substrate solution by diluting Arachidonic Acid with NaOH as per the kit manual.[24]

-

Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells.

-

Immediately begin measuring the fluorescence in kinetic mode at Ex/Em = 535/587 nm for 5-10 minutes.

-

Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

-

Determine the percentage inhibition using the formula: % Inhibition = [(Rate of EC - Rate of S) / Rate of EC] x 100

-

Plot the percentage inhibition against the D-TCS concentration to determine the IC₅₀ value.

-

Protocol: TNF-α Secretion Assay (ELISA)

This protocol measures the effect of D-TCS on the secretion of the pro-inflammatory cytokine TNF-α from stimulated immune cells.

-

Objective: To quantify the inhibition of lipopolysaccharide (LPS)-induced TNF-α production by D-TCS in a cell-based assay.

-

Materials:

-

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

-

Pre-treatment: Remove the medium and add fresh medium containing various concentrations of D-TCS. Incubate for 1-2 hours.

-

Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to stimulate TNF-α production. Include a non-stimulated control and a vehicle control (LPS only).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Sample Collection: Centrifuge the plate and carefully collect the cell culture supernatant, which contains the secreted TNF-α.

-

ELISA Protocol (based on a typical sandwich ELISA kit): [26][27][28] a. Prepare all reagents, standards, and samples as per the kit manual. b. Add samples and standards to the antibody-coated microplate wells. c. Incubate for the specified time (e.g., 2 hours at room temperature). d. Wash the wells multiple times with the provided Wash Buffer. e. Add the Biotin-Conjugate antibody to each well and incubate (e.g., 1 hour). f. Wash the wells. g. Add Streptavidin-HRP solution to each well and incubate (e.g., 30 minutes). h. Wash the wells. i. Add the TMB Substrate Solution and incubate in the dark until color develops (e.g., 10-20 minutes). j. Add the Stop Solution to each well to terminate the reaction. k. Read the absorbance at 450 nm immediately.

-

Data Analysis: Calculate the concentration of TNF-α in each sample by plotting a standard curve. Compare the TNF-α levels in D-TCS-treated samples to the vehicle control to determine the extent of inhibition.

-

Conclusion

Deuterium-labeled thiocolchicoside is a superior tool for in vitro pharmacological research compared to its non-deuterated isotopologue. Its enhanced metabolic stability provides more reliable and consistent results in cell-based and enzymatic assays by minimizing metabolic degradation.[8][11] Furthermore, its utility as an internal standard is indispensable for accurate quantification in complex biological systems.[5] By leveraging the predictable mechanisms of action of thiocolchicoside—namely GABA-A receptor antagonism and NF-κB pathway inhibition—researchers can employ the detailed protocols in this guide to robustly investigate its myorelaxant and anti-inflammatory properties. The use of deuterated compounds like D-TCS ultimately elevates the quality and precision of preclinical drug discovery and development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Thiocolchicoside suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpbs.com [ijpbs.com]

- 4. The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 10. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 11. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]

- 18. Thiocolchicoside Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 19. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Anti-inflammatory activity of lauric acid, thiocolchicoside and thiocolchicoside-lauric acid formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]

- 24. assaygenie.com [assaygenie.com]

- 25. abcam.com [abcam.com]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. biovendor.com [biovendor.com]

- 28. biogot.com [biogot.com]

Thiocolchicine-d3 as a Probe for Tubulin Polymerization Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Thiocolchicine-d3 as a specialized probe in tubulin polymerization assays. It details the underlying mechanism of action, presents relevant quantitative data, offers detailed experimental protocols, and illustrates key concepts through logical diagrams. This document serves as a critical resource for researchers investigating microtubule dynamics and screening for novel anti-cancer agents.

Introduction: Tubulin Polymerization as a Therapeutic Target

Microtubules are essential components of the cytoskeleton, playing pivotal roles in cell division, intracellular transport, and the maintenance of cell structure.[1] They are dynamic polymers formed from α- and β-tubulin heterodimers.[1] The process of polymerization (assembly) and depolymerization (disassembly) is tightly regulated within cells. Disruption of this dynamic equilibrium, particularly during mitosis, can trigger cell cycle arrest and apoptosis, making tubulin an important target for cancer chemotherapy.[2][3]

Compounds that interfere with tubulin polymerization are broadly classified as stabilizers (e.g., taxanes) or destabilizers (e.g., colchicine, vinca alkaloids).[3] Thiocolchicine, a derivative of colchicine, is a potent inhibitor of tubulin polymerization, making it and its analogs valuable tools for cancer research and drug development.[4][5]

Mechanism of Action: Thiocolchicine and the Role of Deuteration

Thiocolchicine's Interaction with Tubulin

Thiocolchicine exerts its anti-mitotic effect by binding to the colchicine-binding site on β-tubulin.[2][3] This binding event induces a conformational change in the tubulin dimer, preventing it from incorporating into growing microtubules.[6] The presence of even a small number of thiocolchicine-tubulin complexes at the end of a microtubule can effectively suppress its growth, leading to the net depolymerization of the microtubule structure and subsequent mitotic arrest.[6][7][8] Thiocolchicine is a potent inhibitor, demonstrating competitive binding and significant activity at micromolar concentrations.[4]

Caption: Mechanism of this compound-mediated tubulin inhibition.

This compound: A High-Fidelity Probe

This compound is a stable isotope-labeled version of thiocolchicine, where three hydrogen atoms have been replaced with deuterium. Deuterium is a non-radioactive isotope of hydrogen containing an extra neutron.[9] This substitution results in a minimal change to the molecule's chemical structure, physical properties, and biological activity.[10]

The primary advantages of using this compound as a probe are:

-

Identical Biochemical Behavior: It interacts with tubulin in a manner virtually identical to its non-deuterated counterpart, ensuring that experimental results accurately reflect the biological activity of the parent compound.

-

Utility as an Internal Standard: The mass difference allows it to be distinguished from the unlabeled compound in mass spectrometry (MS) based assays.[10] This makes it an ideal internal standard for accurately quantifying the binding or effects of thiocolchicine in complex biological samples.[9]

-

Traceless Tracing: It can be used to trace molecular pathways without the need for bulky fluorescent or radioactive tags that might alter the molecule's behavior.[11]

Caption: Rationale for using this compound as a research probe.

Quantitative Data

The following table summarizes the known inhibitory activities of the parent compound, thiocolchicine. Due to the nature of deuterium substitution, the values for this compound are expected to be nearly identical.

| Compound | Assay Parameter | Value | Reference |

| Thiocolchicine | IC₅₀ (Tubulin Polymerization Inhibition) | 2.5 µM | [4] |

| Thiocolchicine | Kᵢ (Competitive Tubulin Binding) | 0.7 µM | [4] |

Experimental Protocols

This section details a generalized protocol for an in vitro tubulin polymerization assay, which can be adapted for either absorbance (turbidity) or fluorescence-based detection. This assay is suitable for determining the IC₅₀ of inhibitors like this compound.

Materials and Reagents

-

G-PEM Buffer (General Tubulin Buffer): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA[1][13]

-

GTP solution (100 mM)

-

Glycerol (as a polymerization enhancer)[1]

-

This compound (or other test compounds)

-

Positive Control: Paclitaxel (stabilizer) or Colchicine (destabilizer)[13]

-

Negative Control: DMSO[13]

-

Fluorescent Reporter (e.g., DAPI) for fluorescence-based assays[1]

-

Pre-chilled, half-area 96-well plates (black plates for fluorescence)[13][14]

-

Temperature-controlled microplate reader capable of kinetic reads at 340 nm (absorbance) or Ex/Em 360/450 nm (fluorescence)[13][15]

Assay Workflow

Caption: General experimental workflow for an in vitro tubulin assay.

Detailed Procedure

-

Preparation: Thaw all reagents (tubulin, GTP, buffers) on ice. Prepare serial dilutions of this compound and control compounds in G-PEM buffer. A final DMSO concentration should be kept constant and low (e.g., <1%).

-

Plate Setup: Add 10 µL of each compound dilution (or control) to the appropriate wells of a pre-chilled 96-well plate.

-

Reaction Initiation: Prepare a master mix on ice containing tubulin (final concentration ~2-4 mg/mL), G-PEM buffer with glycerol (final concentration ~10-15%), and GTP (final concentration 1 mM).[1][13] If using a fluorescent assay, include the fluorescent reporter in this mix.[13][14]

-

Dispensing: Add the master mix to the wells containing the test compounds. The final volume may range from 50 µL to 100 µL depending on the assay format.[12][14] Pipette carefully to avoid bubbles.

-

Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C.[15] Begin kinetic measurements, taking readings every 30-60 seconds for a total of 60-90 minutes.[12][13]

-

Data Analysis: Plot the absorbance or fluorescence intensity against time. The resulting polymerization curve typically shows three phases: nucleation, growth, and a steady-state plateau.[15] The effect of an inhibitor like this compound will be observed as a decrease in the rate of polymerization (slope of the growth phase) and a lower final plateau. Calculate the area under the curve (AUC) or the maximum velocity (Vmax) for each concentration and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion

This compound is a highly specific and reliable probe for investigating the dynamics of tubulin polymerization. Its mechanism of action mirrors that of its well-characterized parent compound, while its isotopic label provides significant advantages for modern analytical techniques like mass spectrometry. By leveraging this compound in carefully designed in vitro assays, researchers can achieve robust and reproducible quantification of tubulin inhibition, facilitating the discovery and characterization of novel anti-mitotic agents for therapeutic development.

References

- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | In silico Investigations of the Mode of Action of Novel Colchicine Derivatives Targeting β-Tubulin Isotypes: A Search for a Selective and Specific β-III Tubulin Ligand [frontiersin.org]

- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antitubulin effects of derivatives of 3-demethylthiocolchicine, methylthio ethers of natural colchicinoids, and thioketones derived from thiocolchicine. Comparison with colchicinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. resolvemass.ca [resolvemass.ca]

- 10. scispace.com [scispace.com]

- 11. Deuterated Compounds [simsonpharma.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. In vitro tubulin polymerization assay [bio-protocol.org]

- 14. universalbiologicals.com [universalbiologicals.com]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

The Pharmacokinetics of Thiocolchicine-d3: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocolchicine-d3 is the deuterium-labeled form of thiocolchicine, a potent inhibitor of tubulin polymerization.[1] Stable isotope-labeled compounds like this compound are crucial tools in drug development, primarily serving as internal standards for quantitative bioanalytical assays.[1] Due to its role as a tracer, a comprehensive understanding of the pharmacokinetics of the parent compound, thiocolchicoside, is paramount for researchers. This technical guide provides a detailed overview of the pharmacokinetics of thiocolchicoside, its metabolites, and the methodologies employed in its study.

Thiocolchicoside is a semi-synthetic derivative of colchicine and is clinically used as a muscle relaxant with anti-inflammatory and analgesic properties.[2][3][4] It is important to note that after oral administration, thiocolchicoside is extensively and rapidly metabolized, and the unchanged parent drug is often not detected in plasma.[5][6][7][8] The pharmacological activity is primarily attributed to its metabolites.[5][8]

Pharmacokinetic Profile

The pharmacokinetic profile of thiocolchicoside is characterized by rapid metabolism and elimination. The drug's bioavailability and the concentration of its metabolites are significantly influenced by the route of administration.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of thiocolchicoside and its main metabolites following intramuscular and oral administration in healthy volunteers.

Table 1: Pharmacokinetic Parameters after Intramuscular (IM) Administration of Thiocolchicoside

| Parameter | Thiocolchicoside (4 mg) | Thiocolchicoside (8 mg) | SL18.0740 (Active Metabolite) |

| Cmax | 113 ng/mL[5][6] | 175 ng/mL[5][6] | 11.7 ng/mL[5][6] |

| Tmax | 30 min[5][6] | 30 min[5][6] | 5 h[5][6] |

| AUC | 283 ng.h/mL[5][6][9] | 417 ng.h/mL[5][6] | 83 ng.h/mL[5][6] |

| t1/2 | 1.5 h[5] | - | 8.6 h[8] |

| Apparent Vd | - | 42.7 L[5][6] | - |

| Plasma Clearance | 19.2 L/h[5] | - | - |

Table 2: Pharmacokinetic Parameters after Oral Administration of Thiocolchicoside (8 mg)

| Parameter | SL18.0740 (Active Metabolite) | SL59.0955 (Inactive Metabolite) |

| Cmax | ~60 ng/mL[5][6][7] | ~13 ng/mL[5][6][7] |

| Tmax | 1 h[6][7] | 1 h[6][7] |

| AUC | ~130 ng.h/mL[5][6][7] | 15.5 - 39.7 ng.h/mL[5][6][7] |

| t1/2 | 3.2 - 7 hours[5] | ~0.8 h[5] |

| Oral Bioavailability | ~25% (compared to IM)[6][7][10][11] | - |

Metabolism and Elimination

Following oral administration, thiocolchicoside undergoes extensive first-pass metabolism, primarily in the intestine.[5] The parent compound is not detected in plasma.[5][6][7] The primary metabolic pathway involves deglycosylation to form the aglycone, 3-demethylthiocolchicine (also known as SL59.0955 or M2).[4][5][8] This metabolite is then further metabolized.

The major circulating and pharmacologically active metabolite is the glucuronidated derivative of the aglycone, SL18.0740 (M1).[5][8] Another metabolite, didemethyl-thiocolchicine, is also formed.[5]

Elimination of thiocolchicoside metabolites occurs predominantly through feces (approximately 79%), with a smaller portion excreted in the urine (around 20%).[5][6][7] The active metabolite SL18.0740 and the inactive metabolite SL59.0955 are found in both urine and feces, while didemethyl-thiocolchicine is only recovered in feces.[5]

Experimental Protocols

The determination of thiocolchicoside and its metabolites in biological matrices requires sensitive and specific analytical methods. The use of this compound as an internal standard is critical for accurate quantification in these assays.

Bioanalytical Method for Metabolite Quantification

A common approach for the analysis of thiocolchicoside's active metabolite (3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide) in human plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.

-

Chromatography: Separation is achieved on a reverse-phase HPLC column.

-

Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Internal Standard: this compound would be added to plasma samples prior to extraction to serve as the internal standard, correcting for any variability in the extraction process and instrument response.

Bioequivalence Study Design

Bioequivalence studies are essential for comparing different formulations of a drug. A typical design for a thiocolchicoside bioequivalence study is as follows:[12]

-

Study Design: A single-dose, open-label, randomized, two-period, two-way crossover study.[12]

-

Subjects: Healthy adult volunteers under fasting conditions.[12]

-

Washout Period: A sufficient washout period (e.g., at least 14 days) between the two study periods.[12]

-

Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., up to 30 hours post-dose).[12]

-

Primary Endpoints: The primary pharmacokinetic parameters for bioequivalence assessment are Cmax and AUC(0-t) for the active metabolite, 3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide.[12]

Visualizations

Metabolic Pathway of Thiocolchicoside

Caption: Metabolic pathway of thiocolchicoside after oral administration.

Experimental Workflow for a Bioequivalence Study

Caption: Workflow of a typical crossover bioequivalence study.

Conclusion

While direct pharmacokinetic data for this compound is not the primary focus of clinical research, its role as an internal standard is indispensable for the accurate characterization of its non-labeled counterpart, thiocolchicoside. The pharmacokinetics of thiocolchicoside are defined by its extensive metabolism into active and inactive metabolites, with the glucuronidated form, SL18.0740, being the major contributor to its pharmacological effect after oral administration. A thorough understanding of these metabolic pathways and the development of robust bioanalytical methods are critical for the continued development and clinical application of thiocolchicoside.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scispace.com [scispace.com]

- 3. greenpharmacy.info [greenpharmacy.info]

- 4. Thiocolchicoside - Wikipedia [en.wikipedia.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Details of the Drug | DrugMAP [drugmap.idrblab.net]

- 10. Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review [openpharmaceuticalsciencesjournal.com]

- 11. Single-dose bioavailability of oral and intramuscular thiocolchicoside in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biofarm.pl [biofarm.pl]

Thiocolchicine-d3: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Thiocolchicine-d3. The information presented herein is crucial for maintaining the integrity, and ensuring the accuracy of research and development activities involving this compound.

Introduction to this compound

This compound is a deuterated analog of thiocolchicine, a semi-synthetic derivative of colchicine, a natural product extracted from Gloriosa superba. It is a potent inhibitor of tubulin polymerization and is utilized in the development of antibody-drug conjugates (ADCs). The deuterium labeling provides a valuable tool for metabolic and pharmacokinetic studies. Understanding the stability profile of this compound is paramount for its effective use in research and pharmaceutical development.

While direct stability studies on this compound are not extensively available in the public domain, valuable insights can be drawn from forced degradation studies conducted on its parent glycoside, thiocolchicoside. Thiocolchicoside possesses the same core tricyclic structure as thiocolchicine, with the key difference being the presence of a glucose moiety in the former. The degradation pathways of the core structure are therefore expected to be analogous.

Recommended Storage Conditions

Proper storage is critical to prevent the degradation of this compound. The following table summarizes the recommended storage conditions based on available data.

| Form | Storage Temperature | Duration | Additional Precautions |

| Solid | 4°C | Long-term | Protect from light |

| In Solvent | -80°C | Up to 6 months | Protect from light |

| -20°C | Up to 1 month | Protect from light |

Table 1: Recommended Storage Conditions for this compound [1]

Stability Profile and Degradation Pathways

Forced degradation studies on the closely related compound, thiocolchicoside, reveal its susceptibility to degradation under various stress conditions. These findings provide a strong indication of the potential stability challenges for this compound.

| Stress Condition | Stability of Thiocolchicoside | Key Degradation Products |

| Acidic Hydrolysis | Unstable | Cleavage of the glycosidic bond and acetyl group |

| Basic Hydrolysis | Unstable | Formation of novel degradants with a six-membered ring structure |

| Oxidative | Unstable | Formation of N-oxide and other oxidation products |

| Photolytic | Stable | No significant degradation observed |

| Dry Heat | Stable | No significant degradation observed |

Table 2: Summary of Forced Degradation Studies on Thiocolchicoside

The primary degradation pathways observed for the thiocolchicine core involve hydrolysis and oxidation. Under acidic conditions, the glycosidic linkage in thiocolchicoside is cleaved, a reaction that would not be applicable to thiocolchicine. However, the acetyl group on the B-ring can also be hydrolyzed. Basic conditions can lead to more complex rearrangements of the tropolone ring. Oxidative stress primarily affects the sulfur atom and other susceptible functionalities.

Experimental Protocols for Stability Testing

The following are generalized experimental protocols for forced degradation studies, adapted from methodologies used for thiocolchicoside. These can serve as a starting point for designing stability-indicating assays for this compound.

Acidic Degradation

-

Accurately weigh and dissolve a sample of this compound in a suitable organic solvent (e.g., methanol).

-

Add an equal volume of 1 N hydrochloric acid (HCl).

-

Heat the solution at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 2 hours).

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of 1 N sodium hydroxide (NaOH).

-

Dilute the sample with the mobile phase to a suitable concentration for analysis by a stability-indicating method (e.g., HPLC).

Basic Degradation

-

Accurately weigh and dissolve a sample of this compound in a suitable organic solvent.

-

Add an equal volume of 0.1 N NaOH.

-

Maintain the solution at room temperature or a controlled elevated temperature for a specified duration.

-

Cool the solution if heated.

-

Neutralize the solution with an appropriate amount of 0.1 N HCl.

-

Dilute the sample with the mobile phase for analysis.

Oxidative Degradation

-

Accurately weigh and dissolve a sample of this compound in a suitable organic solvent.

-

Add a solution of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for a specified duration, protected from light.

-

Dilute the sample with the mobile phase for analysis.

Photolytic Degradation

-

Accurately weigh and dissolve a sample of this compound in a suitable solvent.

-

Expose the solution to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

Dilute both the exposed and control samples with the mobile phase for analysis.

Thermal Degradation (Dry Heat)

-

Accurately weigh a solid sample of this compound in a suitable container.

-

Place the sample in a calibrated oven at a high temperature (e.g., 105°C) for a specified duration.

-

After the exposure period, allow the sample to cool to room temperature.

-

Dissolve the sample in a suitable solvent and dilute it with the mobile phase for analysis.

Mechanism of Action and Signaling Pathway

Thiocolchicine and its derivatives are known to exert their biological effects through interaction with the cytoskeleton and neurotransmitter receptors. The primary mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis. Additionally, thiocolchicoside has been shown to act as a competitive antagonist at GABA-A and glycine receptors, contributing to its muscle relaxant properties.

Caption: Antagonistic action of Thiocolchicine at the GABA-A receptor.

Experimental Workflow for Stability Analysis

A typical workflow for assessing the stability of this compound involves subjecting the compound to various stress conditions and analyzing the resulting samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Caption: General workflow for forced degradation stability testing.

Conclusion

This technical guide consolidates the available information on the stability and storage of this compound. While direct data is limited, a conservative approach to storage, including protection from light and controlled temperatures, is recommended. The stability profile can be inferred from studies on the closely related thiocolchicoside, which indicates susceptibility to hydrolytic and oxidative degradation. The provided experimental protocols and workflows offer a foundation for developing robust stability-indicating methods for this compound, ensuring the quality and reliability of research and development outcomes.

References

A Technical Guide to the Biological Activity of Thiocolchicine: A Comparative Overview of Deuterated (Thiocolchicine-d3) and Non-Labeled Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract

Thiocolchicine, a semi-synthetic derivative of colchicine, is a potent tubulin polymerization inhibitor with significant anti-mitotic and pro-apoptotic activity.[1] In drug development, isotopic substitution of hydrogen with deuterium is a common strategy to favorably alter the pharmacokinetic profile of a compound by leveraging the kinetic isotope effect (KIE).[2][3][4] This technical guide provides a comprehensive overview of the biological activity of thiocolchicine and presents a theoretical and practical framework for comparing the non-labeled compound with its deuterated analog, Thiocolchicine-d3. While direct comparative data for this compound is not extensively available in published literature, this document outlines the expected impact of deuteration, details the established mechanism of action, provides standardized experimental protocols for evaluation, and visualizes key pathways and workflows.

Introduction: The Rationale for Deuteration

Thiocolchicine acts by binding to the colchicine site on β-tubulin, which inhibits the polymerization of microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis, making it a compound of interest for oncology.[1]

The modification of a drug candidate by replacing one or more hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, is a well-established strategy in medicinal chemistry.[3][] This substitution can significantly impact the drug's metabolic fate.

The Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate.[][6] Many drug metabolism processes, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds as a rate-determining step.[2][4] By replacing a hydrogen atom at a primary site of metabolism with deuterium, the rate of metabolic breakdown can be substantially reduced.[3]

This typically results in:

-

Increased half-life (t½): The drug remains in the body for a longer period.[3]

-

Increased overall drug exposure (AUC): A higher concentration of the drug is maintained over time.

-

Reduced formation of metabolites: This can potentially decrease metabolite-associated toxicity.

Crucially, deuteration is not expected to alter the intrinsic pharmacological activity of the molecule at its target protein, as the shape and stereochemistry of the drug remain virtually unchanged.[] Therefore, the in vitro biological activity of this compound is predicted to be nearly identical to that of non-labeled Thiocolchicine. The primary differences are anticipated in in vivo pharmacokinetic and efficacy studies.

References

Technical Guide: Utilizing Thiocolchicine-d3 for the Investigation of Colchicine Binding Site Interactions

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and essential for cellular processes such as mitosis and intracellular transport. The colchicine binding site (CBS) on β-tubulin is a well-validated target for anticancer drug development. Compounds that bind to this site disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Thiocolchicine, a sulfur-containing derivative of colchicine, is a potent inhibitor of tubulin polymerization that binds competitively to the CBS.[1] Its deuterated isotopologue, Thiocolchicine-d3, serves as an invaluable tool for researchers. The incorporation of deuterium provides a stable heavy isotope tracer, facilitating quantitative analysis in pharmacokinetic and pharmacodynamic studies during drug development without altering the fundamental biological activity of the parent compound.[1] This guide provides an in-depth overview of this compound's mechanism, quantitative binding data, detailed experimental protocols, and visual workflows to aid in the investigation of the colchicine binding site.

Mechanism of Action

Thiocolchicine exerts its biological effects by directly interacting with tubulin heterodimers. The core mechanism involves several key steps:

-

Binding to β-Tubulin: Thiocolchicine binds with high affinity to the colchicine binding site, which is located on the β-tubulin subunit at the interface with the α-tubulin subunit.[2]

-

Inhibition of Polymerization: This binding event introduces a steric clash that prevents the tubulin heterodimer from adopting the straight conformation necessary for incorporation into a growing microtubule.[2] Consequently, it potently inhibits microtubule assembly.

-

Disruption of Microtubule Dynamics: At high concentrations, the compound leads to microtubule depolymerization.[2] Even at lower concentrations, it suppresses the dynamic instability of microtubules, which is crucial for proper mitotic spindle formation.

-

Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[3]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death in rapidly dividing cells, a key characteristic of its anticancer potential.[1][3]

The signaling cascade from tubulin binding to apoptosis is a critical pathway exploited by colchicine-binding site inhibitors (CBSIs).

Quantitative Data: Binding Affinity and Potency

The efficacy of a CBS inhibitor is determined by its binding affinity (Ki) for tubulin and its functional potency in inhibiting polymerization (IC50) and cell proliferation. While specific quantitative data for the d3-labeled variant is not extensively published, its binding characteristics are expected to be analogous to the unlabeled parent compound.

| Compound | Parameter | Value | Target/Assay | Reference |

| Thiocolchicine | Ki | 0.7 µM | Tubulin Binding (Competitive) | [1] |

| Thiocolchicine | IC50 | 2.5 µM | Tubulin Polymerization Inhibition | [1] |

| Colchicine | IC50 | > 1 µM | Wound Healing Assay (MDA-MB-231) | [3] |

| Compound G13 | IC50 | 1 µM | Wound Healing Assay (MDA-MB-231) | [3] |

| Compound 16 | IC50 | 3.9 nM | Antiproliferative (A549 cells) | [2] |

| Compound 16 | IC50 | 2.2 nM | Antiproliferative (MDA-MB-231 cells) | [2] |

Experimental Protocols

Protocol 1: Competitive Colchicine Site Binding Assay using EBI Crosslinking

This method assesses whether a test compound binds to the colchicine site by measuring its ability to inhibit the covalent crosslinking of two cysteine residues (Cys-239 and Cys-354) within the site by N,N'-ethylene-bis(iodoacetamide) (EBI).[4]

Objective: To determine if this compound or other test compounds bind to the colchicine site in living cells.

Materials:

-

Cell line (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

N,N'-ethylene-bis(iodoacetamide) (EBI)

-

Dimethylsulfoxide (DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels and running buffer

-

Western blot apparatus and transfer buffer

-

Primary antibody against β-tubulin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Methodology:

-

Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density of 7 x 10⁵ cells per well and incubate for 24 hours.[4]

-

Compound Incubation: Treat cells with escalating concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., 0.5% DMSO) for 2 hours at 37°C.[4]

-

EBI Treatment: Add EBI to a final concentration of 100 µM to each well without changing the medium. Incubate for 1.5 hours at 37°C.[4]

-

Cell Harvesting: Harvest both floating and adherent cells using a cell scraper. Centrifuge the cell suspension to pellet the cells.

-

Lysis and Protein Quantification: Lyse the cell pellets in lysis buffer. Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blot:

-